molecular formula C19H17FN2O2S B4761362 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxo-4-imidazolidinone

3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxo-4-imidazolidinone

Cat. No. B4761362
M. Wt: 356.4 g/mol
InChI Key: ISQKTEJWCPCJTE-ATVHPVEESA-N
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Description

3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxo-4-imidazolidinone, also known as EFMI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFMI is a synthetic compound that belongs to the imidazolidinone family and has a molecular formula of C21H19FN2O2S.

Mechanism of Action

The exact mechanism of action of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by inhibiting the activity of HDACs. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
In animal models, this compound has been shown to reduce tumor growth and inflammation, indicating its potential as a therapeutic agent. This compound has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. This compound has also been shown to have low toxicity, making it a safe compound to work with in the lab.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, which means that its properties and potential applications are not fully understood. This compound also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxo-4-imidazolidinone. One direction is the further optimization of the synthesis method to produce this compound derivatives with improved pharmacological properties. Another direction is the study of the mechanism of action of this compound to gain a better understanding of its potential applications in various fields.
This compound could also be studied for its potential use as a building block for the synthesis of new materials with specific properties. The self-assembly properties of this compound could be further explored to design new materials with applications in electronics, photonics, and other fields.
Conclusion
In conclusion, this compound is a novel compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to inhibit cancer cell growth and reduce inflammation by inhibiting the activity of HDACs. This compound has several advantages for use in lab experiments, including its synthetic nature and low toxicity. However, further research is needed to fully understand the potential applications of this compound and its derivatives.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications. This compound has been modified to produce derivatives with improved pharmacological properties, such as increased potency and selectivity.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials. This compound has been shown to self-assemble into ordered structures, making it a useful tool for the design of new materials with specific properties.

properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-3-24-16-10-8-15(9-11-16)22-18(23)17(21(2)19(22)25)12-13-4-6-14(20)7-5-13/h4-12H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQKTEJWCPCJTE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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